molecular formula C28H24F2N4O2S B14911095 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine

Cat. No.: B14911095
M. Wt: 518.6 g/mol
InChI Key: YAFJOUGAWGXWIA-UHFFFAOYSA-N
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Description

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is a complex organic compound that features a pyrrole ring system substituted with fluorophenyl and pyridinylsulfonyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Sulfonylation: The pyridinylsulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Final coupling: The final product is obtained by coupling the intermediate compounds using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.

    Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine: A simpler analog with similar structural features.

    1-(5-(2-Fluorophenyl)-1-(pyridin-3-yl)-1H-pyrrol-3-yl)-N-methylmethanamine: Lacks the sulfonyl group but retains the pyrrole and fluorophenyl moieties.

Uniqueness

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine is unique due to the presence of both fluorophenyl and pyridinylsulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C28H24F2N4O2S

Molecular Weight

518.6 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C28H24F2N4O2S/c1-33(17-20-13-27(32-15-20)23-8-2-4-10-25(23)29)18-21-14-28(24-9-3-5-11-26(24)30)34(19-21)37(35,36)22-7-6-12-31-16-22/h2-16,19,32H,17-18H2,1H3

InChI Key

YAFJOUGAWGXWIA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CNC(=C1)C2=CC=CC=C2F)CC3=CN(C(=C3)C4=CC=CC=C4F)S(=O)(=O)C5=CN=CC=C5

Origin of Product

United States

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